Cas no 13901-38-7 (3-(2-Ethylpiperidin-1-yl)propan-1-amine)

3-(2-Ethylpiperidin-1-yl)propan-1-amine 化学的及び物理的性質
名前と識別子
-
- 3-(2-Ethylpiperidin-1-yl)propan-1-amine
- 1-Piperidinepropanamine, 2-ethyl-
- 2-ethyl-1-Piperidinepropanamine
- 1-Piperidinepropanamine,2-ethyl
- HMS1378B03
- AKOS BBV-002533
- UKRORGSYN-BB BBV-002533
- 3-(2-ethyl-1-piperidyl)propylamine
- N-(3-Aminopropyl)-2-ethylpiperidine
- 3-(2-ethyl-1-piperidyl)propan-1-amine
- 3-(2-Ethyl-piperidin-1-yl)-propylamine
- 3-(2-ethyl-1-piperidinyl)propan-1-amine
- CS-0318547
- SB41437
- LS-02577
- AKOS016045205
- A1-52282
- FT-0691160
- DTXSID20399504
- SCHEMBL3324410
- 13901-38-7
- F70112
- MFCD03001140
- AKOS000123808
- 3-(2-ethyl-piperidine-1-yl)-propylamine
- 3-(2-Ethyl-1-piperidinyl)-1-propanamine, AldrichCPR
- ChemDiv2_003193
- 3-(2-ethylpiperidin-1-yl)propan-1-amine F
- OTAVA-BB 7020210311
-
- MDL: MFCD03001140
- インチ: InChI=1S/C10H22N2/c1-2-10-6-3-4-8-12(10)9-5-7-11/h10H,2-9,11H2,1H3
- InChIKey: BVQNBPJFOANOTF-UHFFFAOYSA-N
- ほほえんだ: CCC1CCCCN1CCCN
計算された属性
- せいみつぶんしりょう: 170.17800
- どういたいしつりょう: 170.178298710g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 4
- 複雑さ: 114
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 29.3Ų
じっけんとくせい
- 密度みつど: 0.9±0.1 g/cm3
- ふってん: 233.0±8.0 °C at 760 mmHg
- フラッシュポイント: 91.2±13.6 °C
- PSA: 29.26000
- LogP: 2.23790
- じょうきあつ: 0.1±0.5 mmHg at 25°C
3-(2-Ethylpiperidin-1-yl)propan-1-amine セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-(2-Ethylpiperidin-1-yl)propan-1-amine 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
3-(2-Ethylpiperidin-1-yl)propan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B438495-50mg |
3-(2-ethylpiperidin-1-yl)propan-1-amine |
13901-38-7 | 50mg |
$ 135.00 | 2022-06-07 | ||
abcr | AB369845-5 g |
3-(2-Ethylpiperidin-1-yl)propan-1-amine, 95%; . |
13901-38-7 | 95% | 5g |
€907.00 | 2023-06-20 | |
abcr | AB369845-500mg |
3-(2-Ethylpiperidin-1-yl)propan-1-amine, 95%; . |
13901-38-7 | 95% | 500mg |
€269.00 | 2025-02-13 | |
abcr | AB369845-5g |
3-(2-Ethylpiperidin-1-yl)propan-1-amine, 95%; . |
13901-38-7 | 95% | 5g |
€877.00 | 2025-02-13 | |
A2B Chem LLC | AA59455-1g |
3-(2-Ethylpiperidin-1-yl)propan-1-amine |
13901-38-7 | >95% | 1g |
$509.00 | 2024-04-20 | |
abcr | AB369845-500 mg |
3-(2-Ethylpiperidin-1-yl)propan-1-amine, 95%; . |
13901-38-7 | 95% | 500MG |
€254.60 | 2023-02-20 | |
abcr | AB369845-1 g |
3-(2-Ethylpiperidin-1-yl)propan-1-amine, 95%; . |
13901-38-7 | 95% | 1g |
€322.50 | 2023-06-20 | |
abcr | AB369845-1g |
3-(2-Ethylpiperidin-1-yl)propan-1-amine, 95%; . |
13901-38-7 | 95% | 1g |
€317.00 | 2025-02-13 | |
Ambeed | A346908-5g |
3-(2-Ethylpiperidin-1-yl)propan-1-amine |
13901-38-7 | 95+% | 5g |
$994.0 | 2024-04-24 | |
A2B Chem LLC | AA59455-10g |
3-(2-Ethylpiperidin-1-yl)propan-1-amine |
13901-38-7 | >95% | 10g |
$1412.00 | 2024-04-20 |
3-(2-Ethylpiperidin-1-yl)propan-1-amine 関連文献
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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6. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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3-(2-Ethylpiperidin-1-yl)propan-1-amineに関する追加情報
Professional Introduction to 3-(2-Ethylpiperidin-1-yl)propan-1-amine (CAS No. 13901-38-7)
3-(2-Ethylpiperidin-1-yl)propan-1-amine, a compound with the chemical formula C10H20N2, is a significant molecule in the field of pharmaceutical chemistry. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The molecular structure of 3-(2-Ethylpiperidin-1-yl)propan-1-amine features a piperidine ring substituted with an ethyl group at the 2-position and an amine functional group at the 1-position, linked to a propyl chain. This configuration imparts distinct chemical and pharmacological characteristics that make it a valuable scaffold for medicinal chemists.
The CAS number 13901-38-7 serves as a unique identifier for this compound, ensuring precise classification and reference in scientific literature and databases. Its synthesis involves multi-step organic reactions, typically starting from readily available precursors such as 2-bromoethylamine and ethylpiperidine. The reaction pathway often includes nucleophilic substitution and condensation steps, highlighting the compound's synthetic accessibility. Advanced techniques like NMR spectroscopy and mass spectrometry are employed to confirm the structural integrity of the final product.
In recent years, 3-(2-Ethylpiperidin-1-yl)propan-1-amine has been explored for its potential in various therapeutic areas. One of the most promising applications is in the development of central nervous system (CNS) drugs. The piperidine moiety is known for its ability to cross the blood-brain barrier, making it an attractive scaffold for neuroactive compounds. Preliminary studies have suggested that derivatives of this molecule may exhibit properties relevant to treating neurological disorders such as depression and anxiety.
Moreover, the amine functional group in 3-(2-Ethylpiperidin-1-yl)propan-1-amine provides a versatile site for further chemical modification. This allows medicinal chemists to introduce additional pharmacophores or tags, enhancing the compound's efficacy or selectivity. For instance, modifications at the propyl chain can influence solubility and metabolic stability, while alterations at the piperidine ring can fine-tune receptor binding affinity.
The pharmaceutical industry has shown considerable interest in this compound due to its potential as a lead molecule. Several research groups have reported novel analogs derived from 3-(2-Ethylpiperidin-1-yl)propan-1-amine, demonstrating its versatility in drug design. These studies often involve high-throughput screening (HTS) to identify compounds with desired pharmacological profiles. The outcomes of these screenings have provided valuable insights into optimizing the molecular structure for improved therapeutic outcomes.
Recent advancements in computational chemistry have further accelerated the exploration of 3-(2-Ethylpiperidin-1-yl)propan-1-amine. Molecular docking simulations and quantum mechanical calculations allow researchers to predict binding interactions with biological targets with high accuracy. These computational methods complement experimental approaches by providing rapid assessments of molecular interactions, thereby expediting the drug discovery process.
The synthetic pathways for 3-(2-Ethylpiperidin-1-yl)propan-1-amine have also been optimized for scalability and cost-effectiveness. Continuous flow chemistry techniques have been employed to enhance reaction efficiency and yield. Such innovations are crucial for transitioning promising candidates into clinical development phases, where large-scale production becomes necessary.
In conclusion, 3-(2-Ethylpiperidin-1-yl)propan-1-amine (CAS No. 13901-38-7) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features, synthetic accessibility, and diverse applications make it a cornerstone in drug development efforts aimed at treating neurological and other diseases. As research continues to uncover new therapeutic possibilities, this molecule is poised to play an increasingly important role in modern medicine.
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